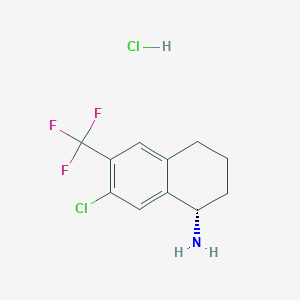
1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. These compounds are characterized by a phenyl group attached to a propylamine chain. The presence of a chlorine atom on the phenyl ring and a dimethylamino group on the propyl chain makes this compound unique.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and dimethylamine.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine to form an intermediate.
Reduction: The intermediate is then reduced to form the final product, 1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anesthetic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)-2-(dimethylamino)ethan-1-one: Similar structure but with a shorter carbon chain.
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one: Similar structure but with the chlorine atom on the para position.
1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride is unique due to the specific positioning of the chlorine atom and the dimethylamino group, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
16264-88-3 |
|---|---|
Formule moléculaire |
C11H15Cl2NO |
Poids moléculaire |
248.15 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9;/h3-5,8H,6-7H2,1-2H3;1H |
Clé InChI |
STABLXCCIMFEIP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)C1=CC(=CC=C1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(iso-Butylthio)phenyl]ethanol](/img/structure/B13907239.png)

![4-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13907247.png)

![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate;hydrochloride](/img/structure/B13907262.png)
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13907277.png)
![(2'-Methoxy[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B13907282.png)
![(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13907287.png)


![Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907311.png)


